

Application Note: Comprehensive Analytical Characterization of 2-(Ethoxycarbonyl)thiazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-(Ethoxycarbonyl)thiazole-4-carboxylic acid

Cat. No.: B1454164

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Introduction

2-(Ethoxycarbonyl)thiazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmaceutical agents. The precise structural integrity and purity of this intermediate are critical, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound, grounded in established scientific principles to ensure data of the highest quality and reliability.

Foundational Physicochemical Assessment

Prior to advanced spectroscopic analysis, a fundamental assessment of the material's physical properties provides a crucial baseline for quality control. These properties also inform the selection of appropriate solvents and conditions for subsequent analytical procedures.

| Property | Typical Value | Analytical Significance |
|-------------------|---|--|
| Molecular Formula | C ₇ H ₇ NO ₄ S[1] | Defines the theoretical exact mass for high-resolution mass spectrometry, enabling unambiguous formula confirmation. |
| Molecular Weight | 201.20 g/mol [2] | Essential for accurate preparation of standard solutions for quantification and for calculations in stoichiometric analyses. |
| Appearance | White to off-white solid | A primary, albeit simple, indicator of purity. Any deviation may suggest the presence of impurities or degradation products. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol) | Dictates the choice of solvent systems for NMR, HPLC, and MS to ensure complete sample dissolution and accurate analysis. |

Definitive Structural Elucidation

A multi-technique spectroscopic approach is indispensable for the unambiguous confirmation of the molecular structure of **2-(Ethoxycarbonyl)thiazole-4-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Causality: The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.[3] The coupling patterns in ¹H NMR reveal the proximity of neighboring protons, allowing for the assembly of molecular fragments. For this molecule, the

distinct signals for the ethyl ester group, the thiazole proton, and the carboxylic acid proton provide a unique fingerprint for its structure. The acidic proton of the carboxylic acid is typically observed as a broad signal at a downfield chemical shift (10-13 ppm), though it can exchange with deuterium in protic solvents.^[3]

- **Sample Preparation:** Accurately weigh 5–10 mg of the substance and dissolve in 0.6–0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is advantageous as it solubilizes the compound well and its residual peak does not interfere with key analyte signals.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or greater) is recommended for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shift axis should be referenced to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

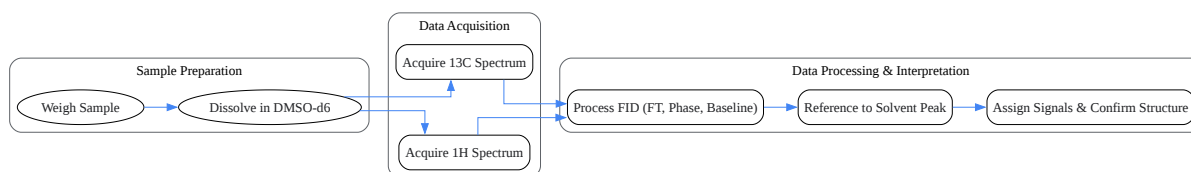
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|----------------------|-------------|-------------------------------------|
| ~1.32 | Triplet (t) | 3H | -O-CH ₂ -CH ₃ |
| ~4.35 | Quartet (q) | 2H | -O-CH ₂ -CH ₃ |
| ~8.60 | Singlet (s) | 1H | Thiazole C5-H |
| ~13.80 | Broad Singlet (br s) | 1H | -COOH |

Expected ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-------------------------------------|
| ~14.1 | -O-CH ₂ -CH ₃ |
| ~62.3 | -O-CH ₂ -CH ₃ |
| ~130.5 | Thiazole C5 |
| ~148.2 | Thiazole C4 |
| ~160.8 | Ester C=O |
| ~162.5 | Carboxylic Acid C=O |
| ~165.1 | Thiazole C2 |

NMR Analysis Workflow



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Caption: A streamlined workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the target molecule.

Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. The carboxylic acid and thiazole nitrogen can be readily protonated ($[M+H]^+$) in positive ion mode or the carboxylic acid deprotonated ($[M-H]^-$) in negative ion mode.

- **Sample Preparation:** Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- **Ionization:** Acquire spectra in both positive and negative ion modes to observe the $[M+H]^+$ and $[M-H]^-$ ions, respectively.
- **Data Analysis:** Compare the observed accurate mass of the molecular ion to the theoretical mass calculated from the molecular formula ($C_7H_7NO_4S$). The mass error should be within ± 5 ppm.

Expected HRMS Data:

| Ion | Theoretical m/z |
|-----------|-----------------|
| $[M+H]^+$ | 202.0172 |
| $[M-H]^-$ | 200.0023 |

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds by separating the main component from potential impurities.

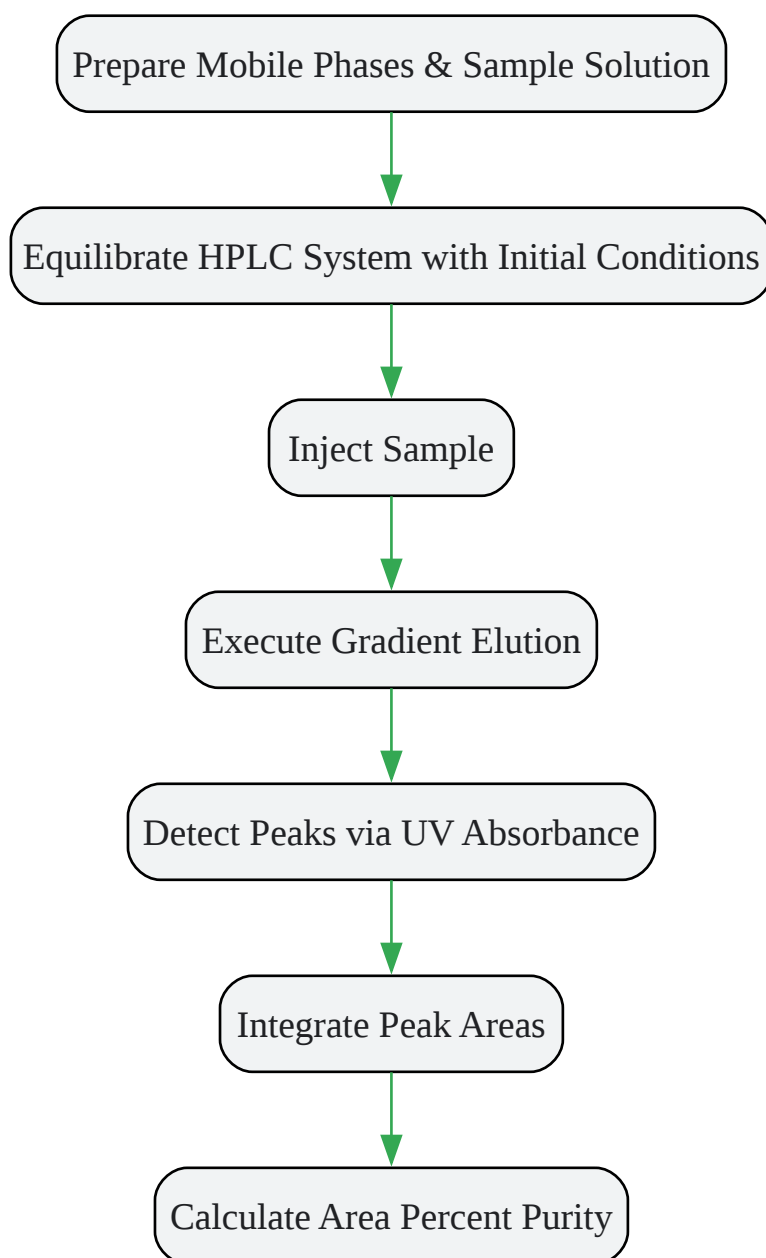
Causality: Reversed-phase HPLC separates compounds based on their polarity. By using a nonpolar stationary phase (like C18) and a polar mobile phase, nonpolar compounds are retained longer. A gradient elution, where the mobile phase composition is changed over time to become more nonpolar (e.g., by increasing the acetonitrile concentration), is effective for

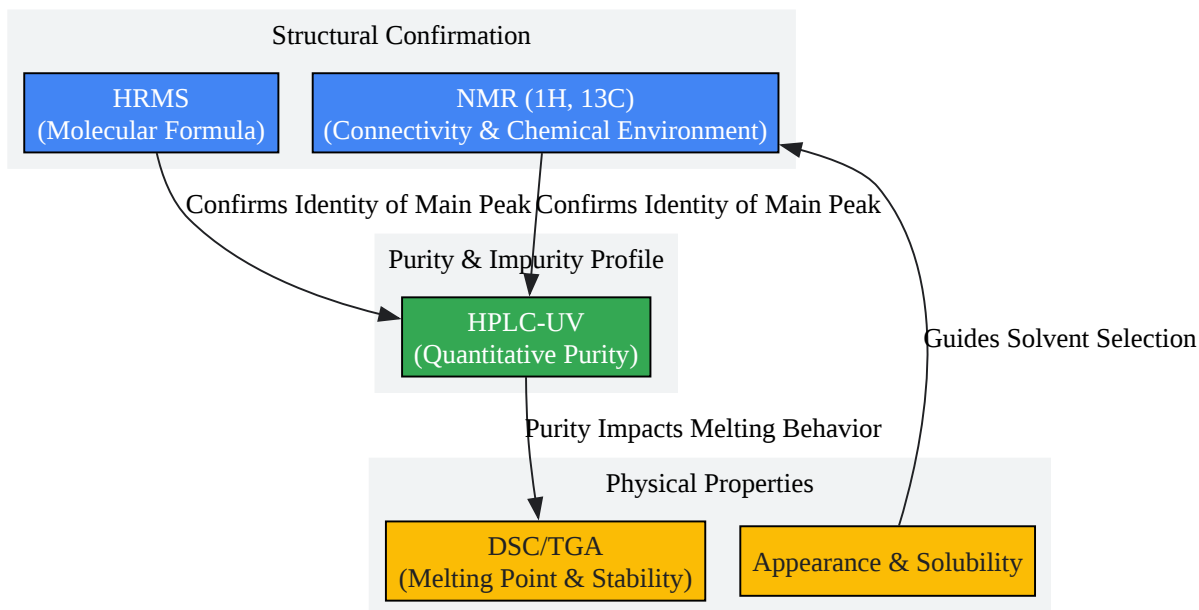
eluting compounds with a wide range of polarities. The thiazole ring provides a UV chromophore, allowing for sensitive detection.

- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Detector: UV-Vis or Diode Array Detector (DAD).
- Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5–10 µL.
 - Column Temperature: 30°C.
 - Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis).
 - Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-20 min: Hold at 95% B
 - 20-21 min: 95% to 5% B
 - 21-25 min: Equilibrate at 5% B

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

HPLC Purity Analysis Workflow





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Caption: An integrated strategy showing the synergistic relationship between analytical methods.

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